molecular formula C7H10N2OS B13450451 5-Methoxy-4,6-dimethylpyrimidine-2-thiol

5-Methoxy-4,6-dimethylpyrimidine-2-thiol

Cat. No.: B13450451
M. Wt: 170.23 g/mol
InChI Key: JLLOJQRHPKCQNK-UHFFFAOYSA-N
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Description

5-Methoxy-4,6-dimethylpyrimidine-2-thiol is a heterocyclic compound that belongs to the pyrimidine family It is characterized by a pyrimidine ring substituted with methoxy, dimethyl, and thiol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4,6-dimethylpyrimidine-2-thiol can be achieved through several methods. One common approach involves the reaction of 4,6-dimethylpyrimidine-2-thiol with methoxy-containing reagents under specific conditions. For instance, the electrochemical synthesis method involves the anodic oxidation of hydroquinone derivatives in the presence of 4,6-dimethylpyrimidine-2-thiol . This method yields high-purity products and is efficient in terms of reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reaction and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4,6-dimethylpyrimidine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the thiol group.

    Substitution: Nucleophilic substitution reactions are common, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like methanol and acetyl acetone . Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various quinone derivatives, while nucleophilic substitution can produce different substituted pyrimidine compounds .

Scientific Research Applications

5-Methoxy-4,6-dimethylpyrimidine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-4,6-dimethylpyrimidine-2-thiol involves its interaction with molecular targets such as enzymes and DNA. The thiol group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-4,6-dimethylpyrimidine-2-thiol is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more versatile in its applications .

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

5-methoxy-4,6-dimethyl-1H-pyrimidine-2-thione

InChI

InChI=1S/C7H10N2OS/c1-4-6(10-3)5(2)9-7(11)8-4/h1-3H3,(H,8,9,11)

InChI Key

JLLOJQRHPKCQNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=S)N1)C)OC

Origin of Product

United States

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